![molecular formula C10H19N3O3 B1443029 tert-butyl N-[cyclopropyl(N'-hydroxycarbamimidoyl)methyl]carbamate CAS No. 1306615-55-3](/img/structure/B1443029.png)
tert-butyl N-[cyclopropyl(N'-hydroxycarbamimidoyl)methyl]carbamate
Overview
Description
“tert-butyl N-[cyclopropyl(N’-hydroxycarbamimidoyl)methyl]carbamate” is a chemical compound with the molecular weight of 229.28 . The IUPAC name for this compound is tert-butyl (2Z)-2-amino-1-cyclopropyl-2-(hydroxyimino)ethylcarbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H19N3O3/c1-10(2,3)16-9(14)12-7(6-4-5-6)8(11)13-15/h6-8H,4-5,11H2,1-3H3,(H,12,14) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-butyl N-[cyclopropyl(N’-hydroxycarbamimidoyl)methyl]carbamate” include a molecular weight of 229.28 . Unfortunately, other specific properties like boiling point or solubility were not found in the retrieved data.Scientific Research Applications
Synthesis of Insecticide Analogues
Research has shown that tert-butyl N-[cyclopropyl(N'-hydroxycarbamimidoyl)methyl]carbamate can be converted into spirocyclopropanated analogues of the insecticides Thiacloprid and Imidacloprid. These analogues were prepared in multiple steps, demonstrating the compound's utility in synthesizing insecticide variants (Brackmann et al., 2005).
Enantioselective Synthesis
The compound serves as an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure confirms the relative substitution of the cyclopentane ring, which is vital in the synthesis process (Ober et al., 2004).
Preparation of Spirocyclopropanated Iprodione Analogue
This compound was also used in the synthesis of a spirocyclopropanated five-membered ring analogue of Iprodione, a fungicide. It demonstrates the compound's relevance in creating agricultural chemical analogues (Brackmann et al., 2005).
Chemical Transformations in Organic Synthesis
Research indicates that tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, a class of compounds including tert-butyl N-[cyclopropyl(N'-hydroxycarbamimidoyl)methyl]carbamate, can be used as building blocks in organic synthesis. These compounds can react with organometallics to give N-(Boc)hydroxylamines, showing their versatility in chemical transformations (Guinchard et al., 2005).
Synthesis of Biologically Active Compounds
Tert-butyl N-[cyclopropyl(N'-hydroxycarbamimidoyl)methyl]carbamate is a crucial intermediate in synthesizing various biologically active compounds, such as omisertinib (AZD9291). This highlights its importance in pharmaceutical chemistry (Zhao et al., 2017).
properties
IUPAC Name |
tert-butyl N-[(2Z)-2-amino-1-cyclopropyl-2-hydroxyiminoethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O3/c1-10(2,3)16-9(14)12-7(6-4-5-6)8(11)13-15/h6-7,15H,4-5H2,1-3H3,(H2,11,13)(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQKGBPSRXWZHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CC1)C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC(C1CC1)/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[cyclopropyl(N'-hydroxycarbamimidoyl)methyl]carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





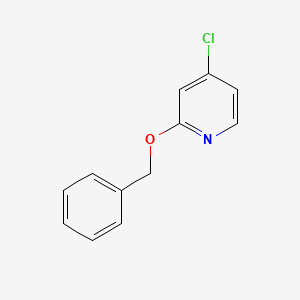

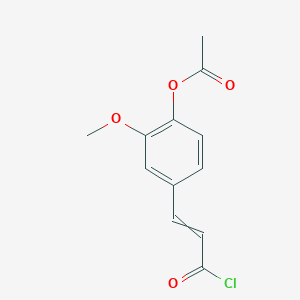

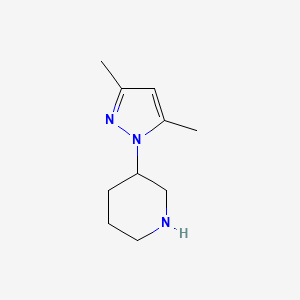

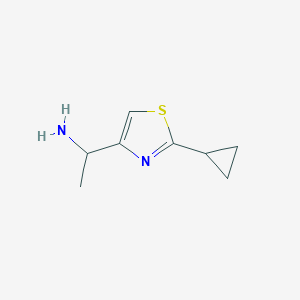
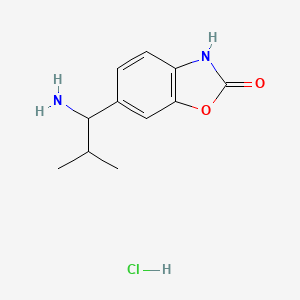

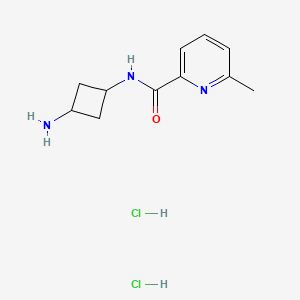

![[Amino(4-chlorophenyl)methylidene]amino prop-2-enoate](/img/structure/B1442968.png)